molecular formula C13H22N4O2 B13161028 tert-Butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate

tert-Butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate

Cat. No.: B13161028
M. Wt: 266.34 g/mol
InChI Key: JDERQQMRDOOIKB-UHFFFAOYSA-N
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Description

This compound features a four-membered azetidine ring with two distinct substituents: a 2-aminoethyl group and a 1H-imidazol-1-yl moiety, protected by a tert-butyl carbamate group. The tert-butyl group enhances lipophilicity and stability during synthesis, making the compound a versatile intermediate in medicinal chemistry and drug development .

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)-3-imidazol-1-ylazetidine-1-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-12(2,3)19-11(18)16-8-13(9-16,4-5-14)17-7-6-15-10-17/h6-7,10H,4-5,8-9,14H2,1-3H3

InChI Key

JDERQQMRDOOIKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCN)N2C=CN=C2

Origin of Product

United States

Biological Activity

tert-Butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C13H22N4O2 and a molecular weight of approximately 266.34 g/mol, this compound features a unique structure that combines an azetidine ring with an imidazole moiety, suggesting diverse interactions within biological systems .

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H22N4O2\text{C}_{13}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This compound includes:

  • Azetidine ring : A four-membered saturated heterocyclic structure.
  • Imidazole moiety : A five-membered ring containing nitrogen, known for its role in biological systems, particularly in enzyme active sites.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial properties : Similar compounds have shown effectiveness against bacterial strains, indicating potential applications in treating infections.
  • Antioxidant activity : The imidazole group may contribute to scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Binding Affinity Studies

To evaluate the compound's binding affinity to specific receptors or enzymes, molecular docking simulations are often employed. These studies reveal how the compound interacts at the molecular level, providing insights into its therapeutic potential. For example, docking studies have indicated promising interactions with targets involved in metabolic pathways and cell signaling.

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds, providing a framework for understanding the potential effects of this compound:

StudyFindings
Antimicrobial Activity A related compound demonstrated significant inhibition against Staphylococcus aureus, suggesting that modifications in the azetidine structure can enhance antibacterial properties .
Oxidative Stress Reduction Research on imidazole derivatives indicated their role in reducing ROS levels in cell cultures, enhancing cell viability under stress conditions .
Enzyme Inhibition Molecular docking studies indicated that similar compounds could inhibit key enzymes involved in metabolic disorders, highlighting potential therapeutic uses in diabetes management .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Condensation reactions : Combining azetidine derivatives with aminoethyl imidazole precursors.
  • Functional group modifications : Altering side chains to enhance biological activity.

These synthetic routes not only facilitate the production of the compound but also allow for the exploration of structural analogs that may exhibit improved efficacy or reduced toxicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate
  • Substituents : Morpholine (electron-rich amine) and methoxycarbonyl ethyl groups.
  • Synthesis : Aza-Michael addition catalyzed by DBU, yielding 64–83% after flash chromatography. Reaction times vary (6–16 hours) depending on substituent steric/electronic effects .
  • Key Data :
    • IR : C=O stretch at ~1740 cm⁻¹.
    • NMR : δ 1.43 ppm (tert-butyl), δ 3.65–3.75 ppm (morpholine protons).
    • HRMS : [M+H]+ calculated 405.2384, observed 405.2389 .
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
  • Substituents : Bromopyrazole (halogenated heterocycle) and methoxycarbonyl ethyl groups.
  • Synthesis : Palladium-catalyzed coupling with K₃PO₄, yielding halogenated derivatives for further functionalization .
  • Key Data :
    • 13C-NMR : δ 121.5 ppm (C-Br), δ 167.2 ppm (C=O).
    • Applications : Bromine enables Suzuki-Miyaura cross-coupling for biaryl synthesis .
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
  • Substituents : Bromoethyl group (alkyl halide).
  • Physicochemical Properties :
    • Molecular Weight : 264.16 g/mol.
    • TPSA : 38.38 Ų (lower than imidazole analogs due to absence of polar N-heterocycles).
    • LogP : 2.45 (predicted), indicating moderate lipophilicity .
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate
  • Substituents : Pyrimidine (aromatic di-nitrogen heterocycle).
  • Safety Profile : Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation) .

Stability and Toxicity Considerations

  • tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate : Exhibits acute oral toxicity (Category 4) and skin/eye irritation, likely due to pyrimidine’s aromatic nitrogen atoms .
  • However, the tert-butyl group stabilizes the carbamate against hydrolysis .
  • Bromoethyl Analog : High skin permeability (Log Kp = -2.43 cm/s) suggests dermal exposure risks .

Preparation Methods

Synthesis of Boc-Protected Azetidine Core

The starting point is typically tert-butyl azetidine-1-carboxylate , which can be synthesized or purchased. Literature describes several routes to Boc-protected azetidines:

  • From epichlorohydrin via multi-step conversion involving benzhydrylamine addition, mesylation, and substitution to yield Boc-protected azetidine derivatives. This method, although established, is time-consuming (up to 6 days) and involves protection group swaps.

  • Direct Boc protection of azetidine derivatives , such as 3-azetidinone or 3-hydroxyazetidine, using di-tert-butyl dicarbonate in the presence of bases like triethylamine in solvents such as methylene chloride. This method yields Boc-protected azetidines in high yield (~90%) with relatively mild conditions.

Step Reagents & Conditions Yield Notes
Boc protection of 3,3-dimethoxy-azetidine Di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10-40 °C, 3-4 h 91% Mild, efficient, scalable
Oxidation to 1-tert-butoxycarbonyl-3-azetidinone DMSO, triethylamine, ethanedioyl chloride, room temp, 15 h Moderate Traditional method but generates impurities, less eco-friendly solvents

Introduction of the 2-Aminoethyl Side Chain

The 2-aminoethyl substituent can be introduced by nucleophilic substitution or reductive amination on a suitable azetidine intermediate:

  • Reductive amination of Boc-protected azetidine-3-carboxaldehyde with ethylenediamine or protected aminoethyl reagents.

  • Nucleophilic substitution on a 3-halogenated azetidine intermediate (e.g., 3-iodo- or 3-chloro-azetidine) with 2-aminoethyl nucleophiles.

Recent advances include the use of 3-haloazetidines prepared via iododecarboxylation or mesylate displacement, which then undergo substitution with aminoethyl groups under mild conditions.

Step Reagents & Conditions Yield Notes
Substitution of 3-chloroazetidine with 2-aminoethylamine THF, N-ethyl-N,N-diisopropylamine, 70 °C, overnight ~82% Efficient nucleophilic substitution
Reductive amination of 3-formylazetidine NaBH3CN, ethylenediamine, MeOH, RT Not specified Common method for aminoethyl introduction

Coupling of the Imidazole Moiety

The imidazole ring is introduced at the 3-position of azetidine via:

  • Nucleophilic substitution of the azetidine 3-position halide with imidazole under basic conditions.

  • Amide bond formation using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), hydroxybenzotriazole (HOBt), and bases like N-ethyl-N,N-diisopropylamine in solvents like N,N-dimethylformamide (DMF) at room temperature under inert atmosphere.

Step Reagents & Conditions Yield Notes
Coupling with imidazole using EDCI/HOBt DMF, 20 °C, 12 h, inert atmosphere ~61% Standard peptide coupling conditions
Nucleophilic substitution with imidazole THF, base, reflux or 70 °C Not specified Direct substitution route

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using mixtures of methanol and dichloromethane or ethyl acetate and hexane.

  • Characterization includes ^1H NMR, mass spectrometry (MS), and thin-layer chromatography (TLC) monitoring.

Data Table Summarizing Key Preparation Steps

Step Intermediate Reagents & Conditions Yield Remarks
Boc protection of azetidine 3,3-dimethoxy-azetidine Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10-40 °C, 3-4 h 91% High efficiency, mild conditions
Halogenation (iododecarboxylation) Boc-azetidine-3-carboxylic acid 1,3-diiodo-5,5-dimethylhydantoin, irradiation 75% Alternative to mesylation
Aminoethyl substitution 3-chloroazetidine 2-aminoethylamine, THF, base, 70 °C, overnight 82% Efficient nucleophilic substitution
Imidazole coupling Boc-protected azetidine aminoethyl EDCI, HOBt, DIPEA, DMF, RT, 12 h 61% Peptide coupling method

Research Discoveries and Perspectives

  • The use of Boc-protection on the azetidine nitrogen is critical for stability and selectivity during functionalization steps.

  • Iododecarboxylation offers a more time-efficient and higher-yielding method to prepare halogenated azetidine intermediates compared to classical mesylation routes.

  • Coupling with imidazole via carbodiimide-mediated amide bond formation is a versatile and widely adopted method, although yields can vary depending on steric and electronic factors.

  • Environmental and safety considerations have driven the development of greener solvents and milder conditions, as some traditional methods employ less eco-friendly solvents like dioxane and DMSO.

  • The synthetic routes allow for modular introduction of diverse substituents at the azetidine 3-position, enabling structure-activity relationship studies in medicinal chemistry.

Q & A

Basic Synthesis Strategies

Q: What are the key synthetic routes for preparing tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate? A:

  • Aza-Michael Addition : Similar azetidine derivatives (e.g., tert-butyl 3-(2H-benzotriazol-2-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate) are synthesized via aza-Michael addition of NH-heterocycles (e.g., benzotriazole) to methyl 2-(azetidin-3-ylidene)acetates. Reaction conditions include DBU as a base and purification via flash chromatography .
  • Hydroxyimino Intermediate : tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate (a precursor) is synthesized from tert-butyl 3-oxoazetidine-1-carboxylate using i-PrOH as a solvent, highlighting solvent-dependent optimization .
  • Protection/Deprotection : Boc-protection strategies are critical for stabilizing aminoethyl groups during multi-step syntheses .

Structural Characterization

Q: Which analytical methods are essential for confirming the structure of this compound? A:

  • Spectroscopy :
    • NMR : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., imidazole ring protons at δ 7.0–7.5 ppm, azetidine backbone at δ 3.5–4.5 ppm) .
    • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C12H19N3O2: 236.1396) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and crystallographic packing, though challenges arise with low-resolution or twinned data .

Advanced: Optimizing Reaction Yields

Q: How can researchers address low yields during the aza-Michael addition step? A:

  • Solvent Optimization : Substituting MeOH with i-PrOH improves solubility of intermediates, as demonstrated in analogous syntheses .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(dppf)Cl2) enhance cross-coupling efficiency in related triazole-containing azetidines .
  • Temperature Control : Reactions performed under dry dioxane at 80°C minimize side reactions (e.g., ester hydrolysis) .
  • Purification : Gradient flash chromatography (e.g., EtOAc/MeOH with 0.25% Et3N) resolves polar byproducts .

Functional Group Reactivity and Protection

Q: What challenges arise from the coexistence of aminoethyl and imidazole groups? A:

  • Competitive Reactivity : The aminoethyl group may undergo unintended alkylation or oxidation. Boc-protection (tert-butyl carbamate) is recommended to shield the amine during imidazole functionalization .
  • Regioselectivity : Imidazole N-alkylation can produce regioisomers. 1H-15N HMBC NMR helps distinguish N1 vs. N3 substitution .
  • Stability : Imidazole rings are prone to decomposition under acidic conditions. Neutral pH and inert atmospheres (N2/Ar) are advised .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported synthetic protocols for related azetidines? A:

  • Case Study : Variability in solvent choice (e.g., i-PrOH vs. MeOH) may alter reaction kinetics. Comparative kinetic studies (monitored by TLC or HPLC) identify optimal conditions .
  • Byproduct Identification : LC-MS or GC-MS detects side products (e.g., over-oxidized imidazoles), guiding additive use (e.g., radical inhibitors) .
  • Computational Validation : DFT calculations (e.g., Gaussian) model transition states to explain regioselectivity differences .

Safety and Handling

Q: What precautions are necessary for handling this compound? A:

  • Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C under inert gas (N2) to prevent moisture absorption and oxidation .
  • Waste Disposal : Neutralize with dilute acetic acid before aqueous disposal .

Application in Drug Discovery

Q: How is this compound utilized in medicinal chemistry research? A:

  • Building Block : The azetidine core serves as a conformationally restricted scaffold for kinase inhibitors (e.g., Baricitinib analogs) .
  • Boronated Derivatives : Suzuki-Miyaura coupling with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables diversification for high-throughput screening .
  • Biological Activity : Imidazole-containing azetidines exhibit antimicrobial and anti-inflammatory properties, validated via in vitro assays (e.g., MIC, COX-2 inhibition) .

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